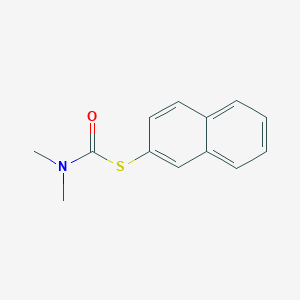![molecular formula C19H18N2O3 B12492776 3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1H-indol-3-yl)butanamido]benzoic acid is a complex organic compound that features an indole moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-indol-3-yl)butanamido]benzoic acid typically involves the coupling of an indole derivative with a benzoic acid derivative. One common method includes the use of an amide coupling reaction, where 4-(1H-indol-3-yl)butanoic acid is reacted with 3-aminobenzoic acid under dehydrating conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-indol-3-yl)butanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[4-(1H-indol-3-yl)butanamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
4-(1H-indol-3-yl)butanoic acid: A precursor in the synthesis of 3-[4-(1H-indol-3-yl)butanamido]benzoic acid.
Uniqueness
3-[4-(1H-indol-3-yl)butanamido]benzoic acid is unique due to its dual functional groups (indole and benzoic acid), which confer distinct biological activities and synthetic versatility. Its ability to inhibit HDACs sets it apart from other indole derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[4-(1H-indol-3-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-18(21-15-7-3-5-13(11-15)19(23)24)10-4-6-14-12-20-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,20H,4,6,10H2,(H,21,22)(H,23,24) |
InChI Key |
DQPUREQCIRMCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12492693.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B12492698.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492699.png)
![N-[2-(1-methylcyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B12492708.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine](/img/structure/B12492715.png)
![1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12492717.png)
![9-fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12492719.png)
![4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492723.png)
![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} (non-preferred name)](/img/structure/B12492734.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)
